molecular formula C12H12O3 B14404873 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- CAS No. 85339-36-2

2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-

Cat. No.: B14404873
CAS No.: 85339-36-2
M. Wt: 204.22 g/mol
InChI Key: HTSRAUGLDNWFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- is an organic compound that belongs to the furanone family This compound is characterized by a furanone ring with a phenylmethoxy methyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- typically involves the reaction of a furanone derivative with a phenylmethoxy methyl group. One common method is the alkylation of 2(5H)-furanone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy methyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, dihydrofuranones, tetrahydrofuranones, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 5-methyl-: Similar structure but with a methyl group instead of a phenylmethoxy methyl group.

    2(5H)-Furanone, 5-ethyl-: Contains an ethyl group at the 5-position.

    2(5H)-Furanone, 5-(methoxy)-: Features a methoxy group at the 5-position.

Uniqueness

2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy methyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

85339-36-2

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(phenylmethoxymethyl)-2H-furan-5-one

InChI

InChI=1S/C12H12O3/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-7,11H,8-9H2

InChI Key

HTSRAUGLDNWFOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C=CC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.